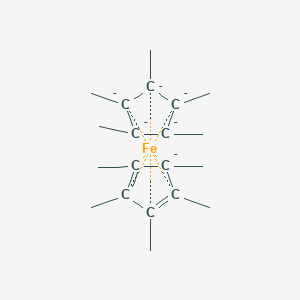
2,4-Difluorobenzenesulfonyl chloride
Übersicht
Beschreibung
2,4-Difluorobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It may be used in the preparation of 2,4-difluoro-N,N-dimethylbenzenesulfonamide, a precursor for poly (aryl ether sulfonamide)s .
Molecular Structure Analysis
The molecular formula of 2,4-Difluorobenzenesulfonyl chloride is C6H3ClF2O2S . The average mass is 212.602 Da and the monoisotopic mass is 211.951035 Da .Physical And Chemical Properties Analysis
2,4-Difluorobenzenesulfonyl chloride is a clear colorless to light yellow liquid . It has a density of 1.6±0.1 g/cm3, a boiling point of 245.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.3±3.0 kJ/mol, and the flash point is 102.2±21.8 °C . The index of refraction is 1.516 .Wissenschaftliche Forschungsanwendungen
Preparation of Poly(Aryl Ether Sulfonamide)s
2,4-Difluorobenzenesulfonyl chloride may be used in the preparation of 2,4-difluoro-N,N-dimethylbenzenesulfonamide, which is a precursor for poly(aryl ether sulfonamide)s . Poly(aryl ether sulfonamide)s are a type of polymer that can be used in various applications, including the production of high-performance materials due to their excellent thermal stability, mechanical properties, and chemical resistance.
Synthesis of Anti-HIV Compounds
This compound may also be used in the preparation of benzenesulfonamide quinoline derivatives with potent anti-HIV-1 (human immunodeficiency virus type 1) activity . These derivatives could potentially be used in the treatment of HIV-1, which is the most widespread type of HIV.
Safety and Hazards
2,4-Difluorobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . It should be stored under inert gas as it is moisture sensitive .
Wirkmechanismus
Target of Action
2,4-Difluorobenzenesulfonyl chloride is an organic synthetic intermediate . It is primarily used in the preparation of compounds containing a sulfonyl chloride functional group, such as esters, ethers, and amides . The primary targets of this compound are aromatic compounds that undergo sulfonylation reactions .
Mode of Action
The compound has a strong electrophilic nature, which allows it to participate in sulfonylation reactions with aromatic compounds . In these reactions, the sulfonyl chloride functional group of 2,4-Difluorobenzenesulfonyl chloride reacts with a nucleophile (often an aromatic compound), leading to the substitution of the chloride atom and the formation of a new sulfonyl bond .
Biochemical Pathways
For instance, it has been used in the preparation of benzenesulfonamide quinoline derivatives with potent anti-HIV-1 (human immunodeficiency virus type 1) activity .
Result of Action
The primary result of the action of 2,4-Difluorobenzenesulfonyl chloride is the formation of new compounds through sulfonylation reactions . For example, it can be used in the preparation of 2,4-difluoro-N,N-dimethylbenzenesulfonamide, a precursor for poly(aryl ether sulfonamide)s .
Action Environment
The action of 2,4-Difluorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that its stability and reactivity could be affected by humidity levels. Additionally, the compound is typically stored under inert gas (nitrogen or argon) at 2-8°C , indicating that temperature and atmospheric conditions can also impact its stability and efficacy.
Eigenschaften
IUPAC Name |
2,4-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSAJUXIHJIAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370191 | |
| Record name | 2,4-Difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzenesulfonyl chloride | |
CAS RN |
13918-92-8 | |
| Record name | 2,4-Difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluorobenzenesulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4-Difluorobenzenesulfonyl chloride in the synthesis of Poly(aryl ether sulfonamide)s?
A1: 2,4-Difluorobenzenesulfonyl chloride serves as a precursor to the activated monomer, 2,4-difluoro-N,N-dimethylbenzenesulfonamide. This monomer utilizes the electron-withdrawing nature of the sulfonamide group to activate the aryl fluorides for nucleophilic aromatic substitution reactions. This activation allows for polymerization with various bisphenols, ultimately forming Poly(aryl ether sulfonamide)s [].
Q2: How is the reactivity of 2,4-difluoro-N,N-dimethylbenzenesulfonamide assessed in the study?
A2: The reactivity of 2,4-difluoro-N,N-dimethylbenzenesulfonamide is evaluated using a combination of computational and experimental methods. Semi-empirical calculations at the PM3 level were employed to estimate its reactivity in nucleophilic aromatic substitution reactions. Additionally, 1H, 13C, and 19F NMR spectroscopy provided structural information and further supported the electron-withdrawing nature of the sulfonamide group, confirming its activating effect on the aryl fluorides [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)












